molecular formula C9H16F3NS B8218528 N-(1,1,1-Trifluoro-4-methylpentan-3-yl)thietan-3-amine

N-(1,1,1-Trifluoro-4-methylpentan-3-yl)thietan-3-amine

Cat. No.: B8218528
M. Wt: 227.29 g/mol
InChI Key: VPNMWOIWKRRBHC-UHFFFAOYSA-N
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Description

N-(1,1,1-Trifluoro-4-methylpentan-3-yl)thietan-3-amine is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a thietan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1-Trifluoro-4-methylpentan-3-yl)thietan-3-amine typically involves the reaction of 1,1,1-trifluoro-4-methylpentan-3-amine with a thietan precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1-Trifluoro-4-methylpentan-3-yl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the thietan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1,1,1-Trifluoro-4-methylpentan-3-yl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl and thietan groups.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and possible therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1,1,1-Trifluoro-4-methylpentan-3-yl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thietan ring contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1,1-Trifluoro-4-methylpentan-3-yl)amine: Lacks the thietan ring but contains the trifluoromethyl group.

    Thietan-3-amine: Contains the thietan ring but lacks the trifluoromethyl group.

    1,1,1-Trifluoro-4-methylpentane: Contains the trifluoromethyl group but lacks the amine and thietan functionalities.

Uniqueness

N-(1,1,1-Trifluoro-4-methylpentan-3-yl)thietan-3-amine is unique due to the combination of the trifluoromethyl group and the thietan ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-(1,1,1-trifluoro-4-methylpentan-3-yl)thietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NS/c1-6(2)8(3-9(10,11)12)13-7-4-14-5-7/h6-8,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNMWOIWKRRBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(F)(F)F)NC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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